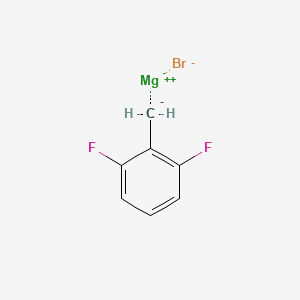

2,6-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Difluorobenzylmagnesium bromide, 0.25M in 2-MeTHF is a chemical compound used as a pharmaceutical intermediate . This product was originally part of the Alfa Aesar product portfolio .

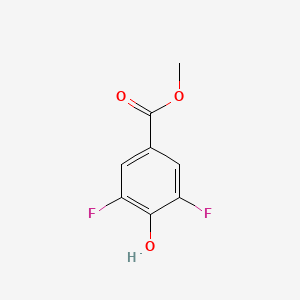

Molecular Structure Analysis

The molecular formula of 2,6-Difluorobenzylmagnesium bromide is C7H5BrF2Mg . The InChI Key is KEOOIBWMYNKEEF-UHFFFAOYSA-M and the SMILES notation is FC1=CC=CC(F)=C1C[Mg]Br .Physical And Chemical Properties Analysis

This compound is air and moisture sensitive and should be stored under inert gas . It has a molecular weight of 231.323.Wissenschaftliche Forschungsanwendungen

Synthesis of Advanced Chemical Structures

2,6-Difluorobenzylmagnesium bromide, being a Grignard reagent, plays a crucial role in synthesizing various complex chemical structures. For instance, it's instrumental in the synthesis of novel crystal structures like 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide, showcasing potential as an anticancer agent (Mohideen et al., 2019). The reagent is also pivotal in preparing aromatic fluorides through electrophilic fluorination, a process critical in various industrial and pharmaceutical applications (Yamada & Knochel, 2010).

Development of Innovative Materials

The research applications of 2,6-Difluorobenzylmagnesium bromide extend to the development of new materials. For instance, it is utilized in the synthesis of low melting ammonium-based ionic liquids, which are of significant interest due to their potential applications as environmentally friendly solvents and in electrochemistry (Kärnä, Lahtinen & Valkonen, 2009). Additionally, it's used in preparing formamidinate-supported Mg complexes, which are essential in catalysis and materials science due to their unique structural and electronic properties (Tsai, Pastor, Lo & Zhao, 2015).

Advancements in Polymer Science

2,6-Difluorobenzylmagnesium bromide also finds applications in the synthesis and characterization of polymers. For instance, it's used in synthesizing branched polyethylenes using nickel catalysts, which have applications in creating materials with specific mechanical properties (Zhang, Zhang, Ma, Solan, Liang & Sun, 2019). The versatility of this reagent in polymer science highlights its importance in developing new materials with tailored properties.

Safety and Hazards

Wirkmechanismus

- The primary target of 2,6-Difluorobenzylmagnesium bromide is the neuromuscular junctions in the lung . It acts as an anticholinergic (parasympatholytic) agent .

- This leads to bronchodilation , which is crucial for managing symptoms related to bronchospasm in conditions like chronic obstructive pulmonary disease (COPD) and asthma exacerbations .

Target of Action

Mode of Action

Result of Action

Eigenschaften

IUPAC Name |

magnesium;1,3-difluoro-2-methanidylbenzene;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Mg/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVWBIWSDJCATG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC=C1F)F.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Mg |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301294786 |

Source

|

| Record name | 2,6-Difluorobenzylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107549-26-8 |

Source

|

| Record name | 2,6-Difluorobenzylmagnesium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Chlorophenyl)-5-methylbenzo[d]thiazole](/img/structure/B596911.png)

![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosph](/img/no-structure.png)

![2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B596921.png)